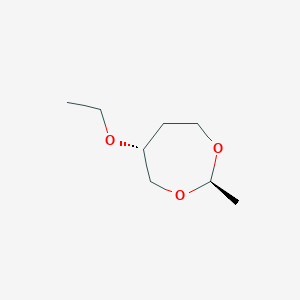![molecular formula C18H22S4 B14623724 1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene CAS No. 56977-03-8](/img/structure/B14623724.png)
1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene is a complex organic compound characterized by the presence of multiple sulfanyl (thioether) groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzene derivative is reacted with a sulfanyl-containing reagent under controlled conditions. The reaction may require the use of catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove oxygen functionalities using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methylsulfanyl)-4-{[4-(methylsulfanyl)phenyl]sulfanyl}benzene
- 1-(Methylsulfanyl)-4-(phenylethynyl)benzene
- 1-methylsulfanyl-2-methylsulfonylbenzene
Uniqueness
1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene is unique due to its multiple sulfanyl groups and the specific arrangement of these groups on the benzene ring. This structural complexity can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
56977-03-8 |
|---|---|
Molecular Formula |
C18H22S4 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
1-methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene |
InChI |
InChI=1S/C18H22S4/c1-19-15-9-3-5-11-17(15)21-13-7-8-14-22-18-12-6-4-10-16(18)20-2/h3-6,9-12H,7-8,13-14H2,1-2H3 |
InChI Key |
HSFDGDUZOMIFFM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1SCCCCSC2=CC=CC=C2SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


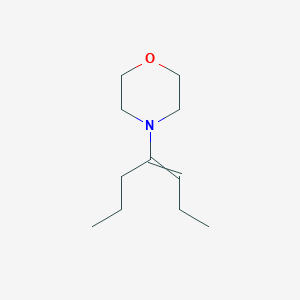

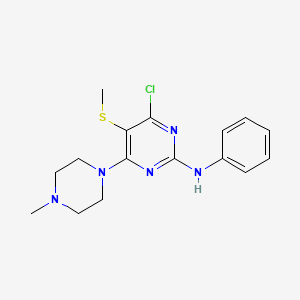
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)
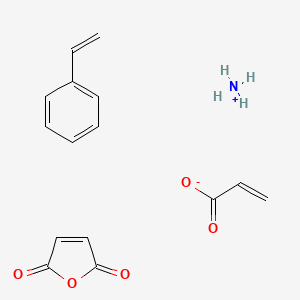
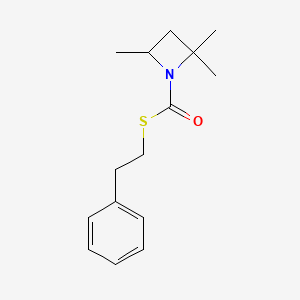
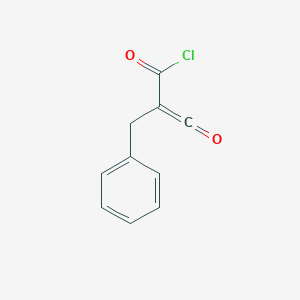
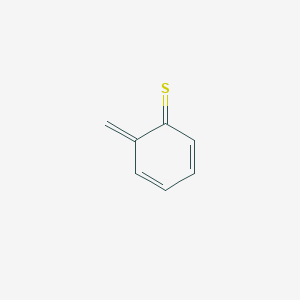
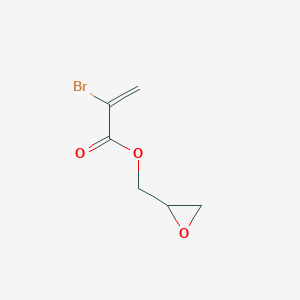
![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
![N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14623695.png)
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
